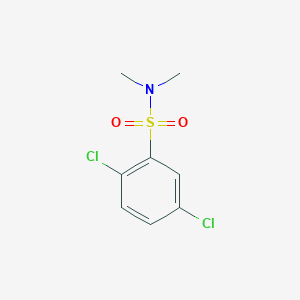

2,5-dichloro-N,N-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dichloro-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO2S/c1-11(2)14(12,13)8-5-6(9)3-4-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCAXMSPFKYAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354694 | |

| Record name | 2,5-dichloro-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88522-19-4 | |

| Record name | 2,5-dichloro-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-dichloro-N,N-dimethylbenzenesulfonamide (CAS No. 88522-19-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold in Chemical Biology

2,5-dichloro-N,N-dimethylbenzenesulfonamide, a dichloro-substituted aromatic sulfonamide, represents a key chemical entity with significant potential in medicinal chemistry and drug discovery. Its structural framework, characterized by a sulfonamide linkage between a dichlorinated benzene ring and a dimethylamino group, provides a versatile scaffold for the design and synthesis of novel therapeutic agents. This technical guide offers a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its analytical characterization and emerging applications in the pursuit of new medicines. As a Senior Application Scientist, the aim of this document is to not only present established data but also to provide insights into the practical considerations and scientific rationale that underpin its study and application.

Core Compound Identification and Properties

CAS Number: 88522-19-4

This unique numerical identifier, assigned by the Chemical Abstracts Service (CAS), unequivocally identifies 2,5-dichloro-N,N-dimethylbenzenesulfonamide, ensuring unambiguous communication and information retrieval in a global scientific context.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, influencing everything from reaction conditions to formulation and bioavailability.

| Property | Value | Source |

| Molecular Formula | C₈H₉Cl₂NO₂S | |

| Molecular Weight | 254.13 g/mol | |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge of similar compounds |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | Inferred from structural analogs |

| Melting Point | Not explicitly reported, but expected to be a solid at room temperature based on its molecular weight and structure. | Inferred from structural analogs |

Synthesis of 2,5-dichloro-N,N-dimethylbenzenesulfonamide: A Mechanistic Approach

The synthesis of sulfonamides is a cornerstone of medicinal chemistry. The most common and efficient method for preparing N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction at the sulfur atom is a robust and versatile transformation.

The synthesis of 2,5-dichloro-N,N-dimethylbenzenesulfonamide follows this well-established pathway, starting from the commercially available 2,5-dichlorobenzenesulfonyl chloride and dimethylamine. The causality behind this choice lies in the high reactivity of the sulfonyl chloride towards nucleophilic attack by the amine.

Reaction Workflow Diagram

Caption: Synthetic workflow for 2,5-dichloro-N,N-dimethylbenzenesulfonamide.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of structurally similar sulfonamides.[1][2] It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by analytical techniques.

Materials:

-

2,5-Dichlorobenzenesulfonyl chloride

-

Dimethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dichlorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Addition of Amine and Base: To the stirred solution, add triethylamine (1.2 eq). Subsequently, add a solution of dimethylamine (1.1 eq) dropwise at 0 °C (ice bath). The use of a base like triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the starting sulfonyl chloride.

-

Aqueous Workup: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This washing sequence is designed to remove unreacted acid, base, and any water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 2,5-dichloro-N,N-dimethylbenzenesulfonamide.

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is non-negotiable in scientific research and drug development. A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

-

¹H NMR: A singlet for the two methyl groups (N-(CH₃)₂) and multiplets in the aromatic region corresponding to the three protons on the dichlorinated benzene ring.

-

¹³C NMR: Resonances for the two equivalent methyl carbons and the six aromatic carbons, with the carbon atoms attached to chlorine and the sulfonyl group being significantly deshielded.

-

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be observed. A characteristic fragmentation of aromatic sulfonamides is the loss of SO₂ (64 Da).[4]

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. A reverse-phase HPLC method can be developed to separate the product from any impurities.

Illustrative HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample and monitor the chromatogram for a single major peak, indicating high purity.

Applications in Drug Development: A Scaffold of Opportunity

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. The 2,5-dichloro substitution pattern on the benzene ring can modulate the compound's lipophilicity, metabolic stability, and target binding affinity.

Antimicrobial Potential: Targeting Folate Synthesis

Sulfonamides classically exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these drugs block the production of dihydrofolic acid, a precursor to DNA and RNA synthesis, thereby arresting bacterial growth.

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

While the specific antimicrobial activity of 2,5-dichloro-N,N-dimethylbenzenesulfonamide has not been extensively reported, its structural features suggest it could be a candidate for investigation as a novel antibacterial agent. The dichloro substitution may enhance its binding to the active site of DHPS or improve its pharmacokinetic properties compared to older sulfonamides.

Emerging Therapeutic Areas

The versatility of the sulfonamide scaffold extends beyond antimicrobial applications. Recent research has explored sulfonamide derivatives as:

-

Anticancer Agents: By targeting various enzymes and signaling pathways involved in cancer cell proliferation and survival.

-

Enzyme Inhibitors: Including carbonic anhydrase inhibitors for the treatment of glaucoma and other conditions.

-

Antiviral Agents: With some sulfonamides showing activity against viruses such as HIV.

The 2,5-dichloro-N,N-dimethylbenzenesulfonamide scaffold provides a starting point for the design of new libraries of compounds to be screened against a wide range of biological targets.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2,5-dichloro-N,N-dimethylbenzenesulfonamide.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion: A Building Block for Future Discoveries

2,5-dichloro-N,N-dimethylbenzenesulfonamide (CAS No. 88522-19-4) is more than just a chemical compound; it is a versatile building block with untapped potential in drug discovery and development. Its straightforward synthesis, coupled with the proven therapeutic relevance of the sulfonamide scaffold, makes it an attractive starting point for the exploration of new chemical space. This guide has provided a comprehensive overview of its key characteristics, synthesis, analysis, and potential applications. It is the hope of this author that this information will serve as a valuable resource for researchers and scientists, empowering them to leverage this compound in their quest for the next generation of innovative medicines.

References

-

Mughal, E. U., et al. (2012). 2,5-Dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2748. [Link]

-

Mughal, E. U., et al. (2012). 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2476. [Link]

-

SpectraBase. (n.d.). benzenesulfonamide, 2,5-dichloro-N-(2-hydroxyphenyl)-N-methyl-. Retrieved from [Link]

-

Perreault, H., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1069-1077. [Link]

-

Capasso, C., & Supuran, C. T. (2020). Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors. In Bacterial Resistance to Antibiotics - From Molecules to Man (pp. 163-172). Wiley. [Link]

Sources

- 1. 2,5-Dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Physicochemical properties of 2,5-dichloro-N,N-dimethylbenzenesulfonamide

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-dichloro-N,N-dimethylbenzenesulfonamide

Introduction

2,5-dichloro-N,N-dimethylbenzenesulfonamide is a synthetic organic compound belonging to the benzenesulfonamide class. Molecules within this class are of significant interest in medicinal chemistry and materials science, often serving as crucial intermediates or possessing inherent biological activity. A thorough understanding of the physicochemical properties of a compound is a non-negotiable prerequisite for its successful application, particularly in the highly regulated field of drug development. These properties govern everything from reaction kinetics and product purity during synthesis to solubility, stability, and bioavailability in a final formulation.

This guide provides a comprehensive technical overview of 2,5-dichloro-N,N-dimethylbenzenesulfonamide, designed for researchers, chemists, and formulation scientists. It moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and physical behavior. The protocols described herein are presented as self-validating systems, emphasizing the importance of rigorous, reproducible scientific methodology.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to confirm its identity and structure. 2,5-dichloro-N,N-dimethylbenzenesulfonamide is defined by a benzene ring substituted with two chlorine atoms, an N,N-dimethylated sulfonamide group.

| Identifier | Value | Source |

| CAS Number | 88522-19-4 | [1] |

| Molecular Formula | C₈H₉Cl₂NO₂S | [1] |

| Molecular Weight | 254.13 g/mol | [1] |

| IUPAC Name | 2,5-dichloro-N,N-dimethylbenzenesulfonamide | |

| SMILES | CN(C)S(=O)(=O)C1=CC(Cl)=C=C1Cl | [1] |

The molecule's structure integrates several key features that dictate its properties:

-

Dichlorinated Benzene Ring: The two chlorine atoms are strong electron-withdrawing groups, influencing the electron density of the aromatic ring. Their presence also contributes significantly to the molecule's hydrophobicity.

-

Sulfonamide Moiety (-SO₂N<): This functional group is a cornerstone of many pharmaceutical compounds. The sulfur atom is in a high oxidation state, and the geometry around it is tetrahedral.

-

N,N-dimethyl Group: Unlike primary or secondary sulfonamides, the nitrogen atom is tertiary. This precludes its participation as a hydrogen bond donor, a feature that significantly impacts its crystal packing and solubility profile compared to its non-methylated counterparts.

Caption: 2D structure of 2,5-dichloro-N,N-dimethylbenzenesulfonamide.

Synthesis and Purification

The accurate determination of physicochemical properties is contingent upon the purity of the analyte. Therefore, a robust synthetic and purification workflow is the first critical experimental step. Based on established methods for analogous sulfonamides, a reliable synthesis involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with dimethylamine.[2][3]

Caption: General workflow for the synthesis and purification.

Experimental Protocol: Synthesis

Causality: This protocol utilizes a standard nucleophilic acyl substitution-type reaction at the sulfonyl group. 2,5-Dichlorobenzenesulfonyl chloride serves as the electrophile. Dimethylamine is the nucleophile. Triethylamine is a non-nucleophilic organic base used to quench the HCl byproduct generated during the reaction, preventing protonation of the dimethylamine and driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its relative inertness.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2,5-dichlorobenzenesulfonyl chloride (1.0 eq).

-

Dissolution: Dissolve the starting material in dichloromethane (approx. 5 mL per gram of sulfonyl chloride).

-

Cooling: Cool the flask in an ice bath to 0°C. This is crucial to control the initial exotherm of the reaction.

-

Addition of Base: Add triethylamine (1.2 eq) to the cooled solution.

-

Nucleophile Addition: Slowly add a 40% aqueous solution of dimethylamine (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess triethylamine and dimethylamine), water, and saturated brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification (Recrystallization)

Causality: Recrystallization is an effective method for purifying solid compounds. The principle is to dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving impurities behind in the solvent. An ethanol/water system is a common choice for moderately polar compounds.

-

Solvent Selection: Place the crude solid in a flask. Add a small amount of ethanol and heat the mixture to boiling.

-

Dissolution: Continue adding hot ethanol dropwise until the solid just dissolves.

-

Induce Crystallization: Slowly add hot water dropwise until the solution becomes faintly turbid. Add a drop or two of hot ethanol to redissolve the precipitate.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Core Physicochemical Properties

The following properties are fundamental to the handling, formulation, and potential biological activity of the compound.

| Property | Experimental Value | Predicted Value | Significance |

| Melting Point (MP) | Not available | - | Indicator of purity; affects stability and processing. |

| Boiling Point (BP) | Not available | - | Relevant for high-temperature processing; likely to decompose before boiling. |

| Aqueous Solubility | Not available | Low (µg/mL range) | Critical for formulation, dissolution, and bioavailability.[4] |

| pKa | Not available | Very weakly acidic | Influences solubility and ionization state at different physiological pH values. |

| LogP (Octanol/Water) | Not available | ~2.5 - 3.5 | Predicts membrane permeability and hydrophobic interactions. |

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold standard for melting point determination. It measures the difference in heat flow required to increase the temperature of a sample and a reference. A sharp endothermic peak indicates a pure crystalline substance's melting point. A broad peak suggests impurities.

-

Sample Preparation: Accurately weigh 2-5 mg of the purified, dry compound into an aluminum DSC pan.

-

Sealing: Crimp the pan with an aluminum lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) from ambient temperature to a temperature well above the expected melting point.

-

Data Analysis: The onset temperature of the endothermic peak in the thermogram is recorded as the melting point. The peak's sharpness is an indicator of purity.

Protocol: Aqueous Solubility Determination via Shake-Flask Method (OECD 105)

Causality: The shake-flask method is a reliable technique for determining the solubility of a substance in water. It establishes equilibrium between the dissolved and undissolved solute, providing a measure of the saturated solution concentration.

-

Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard calibration curve.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its structure and identity.

Caption: Workflow for spectroscopic structural confirmation.

Expected Spectroscopic Features

-

¹H NMR:

-

Aromatic Protons: Three signals are expected in the aromatic region (~7.0-8.0 ppm). Due to the substitution pattern, they will exhibit complex splitting patterns (doublets or doublet of doublets).

-

Methyl Protons: A single, sharp signal will appear in the aliphatic region (~2.5-3.5 ppm), integrating to 6 protons, corresponding to the two equivalent methyl groups on the nitrogen atom.

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals are expected for the six unique aromatic carbons. The carbons bonded to chlorine will be shifted downfield.

-

Methyl Carbons: A single signal in the aliphatic region (~30-40 ppm) for the two equivalent methyl carbons.

-

-

IR Spectroscopy:

-

S=O Stretch: Two strong, characteristic absorption bands are expected around 1350 cm⁻¹ (asymmetric stretch) and 1160 cm⁻¹ (symmetric stretch), confirming the presence of the sulfonyl group.

-

C-Cl Stretch: Absorptions in the fingerprint region (~600-800 cm⁻¹) corresponding to the C-Cl bonds.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic cluster of peaks for the molecular ion due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). The expected pattern for two chlorines will be a trio of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. For C₈H₉³⁵Cl₂NO₂S, the monoisotopic mass is ~253.97 Da.

-

Safety and Handling

Proper safety precautions are mandatory when handling any chemical. The GHS classification for 2,5-dichloro-N,N-dimethylbenzenesulfonamide indicates several hazards.[1]

| Hazard Type | GHS Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[1][5] |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye Protection: Wear chemical safety goggles or a face shield.[6][7]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact.[7]

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[6]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The compound should be treated as hazardous chemical waste.

Conclusion

2,5-dichloro-N,N-dimethylbenzenesulfonamide is a compound whose utility in scientific research is underpinned by its specific physicochemical characteristics. Its low predicted aqueous solubility, hydrophobic nature (imparted by the dichlorinated ring), and lack of a hydrogen-bond-donating sulfonamide proton are key features that researchers must consider. The experimental protocols detailed in this guide provide a framework for the rigorous and reproducible characterization of this molecule, ensuring that subsequent research and development efforts are built upon a foundation of high-quality, reliable data.

References

-

Mughal, E. U., et al. (2012). 2,5-Dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2781. [Link]

-

Gowda, B. T., et al. (2011). 2,4-Dichloro-N-(2,5-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2649. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-dichloro-2,5-dimethyl- (CAS 1124-05-6). Cheméo. [Link]

-

PubChem. (n.d.). 2,5-Dichloroaniline. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2,5-Dichlorobenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Mughal, E. U., et al. (2012). 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o775. [Link]

Sources

- 1. 88522-19-4|2,5-Dichloro-N,N-dimethylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. 2,5-Dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 4-chloro-N-(2,5-dichlorophenyl)benzenesulfonamide (EVT-369106) | 14738-06-8 [evitachem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

Spectral data for 2,5-dichloro-N,N-dimethylbenzenesulfonamide

An In-depth Technical Guide to the Spectral Analysis of 2,5-dichloro-N,N-dimethylbenzenesulfonamide

The narrative emphasizes the causality behind experimental design and data interpretation, ensuring that the described workflow constitutes a self-validating system for structural confirmation.

Molecular Structure and Analytical Overview

2,5-dichloro-N,N-dimethylbenzenesulfonamide (CAS: 88522-19-4) is an aromatic sulfonamide with a molecular formula of C₈H₉Cl₂NO₂S and a molecular weight of 254.13 g/mol .[1] Its structure comprises a 1,4-disubstituted dichlorobenzene ring, a sulfonamide functional group, and two N-methyl substituents. A thorough characterization of this molecule relies on a multi-technique spectroscopic approach, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Chemical structure of 2,5-dichloro-N,N-dimethylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For 2,5-dichloro-N,N-dimethylbenzenesulfonamide, both ¹H and ¹³C NMR are required to unambiguously assign the positions of the aromatic protons and identify all unique carbon environments.

Expertise & Causality: Experimental Design

The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. However, if solubility is limited, dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. All chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. High-field NMR spectrometers (e.g., 400 MHz or higher) are recommended to achieve optimal signal dispersion, which is particularly important for resolving the complex splitting patterns of the aromatic protons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two distinct regions: the aromatic region and the aliphatic region. The N,N-dimethyl protons will appear as a singlet, while the three aromatic protons will exhibit a characteristic set of coupled multiplets.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| Aromatic Proton (H-6) | 7.8 - 8.0 | Doublet (d) | 1H | J ≈ 2.5 Hz (ortho to S, meta to Cl) | H adjacent to sulfonamide |

| Aromatic Proton (H-4) | 7.5 - 7.7 | Doublet of Doublets (dd) | 1H | J ≈ 8.5, 2.5 Hz (ortho/meta coupling) | H between two Cl atoms |

| Aromatic Proton (H-3) | 7.4 - 7.6 | Doublet (d) | 1H | J ≈ 8.5 Hz (ortho coupling) | H adjacent to Cl |

| N-Methyl Protons | 2.7 - 2.9 | Singlet (s) | 6H | N/A | -N(CH₃)₂ |

Causality : The downfield shift of the aromatic protons is due to the deshielding effects of the electron-withdrawing sulfonamide and chlorine substituents. The specific splitting patterns arise from spin-spin coupling between adjacent protons, a key feature for confirming their relative positions on the ring.

Predicted ¹³C NMR Spectral Data

The broadband proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom. The chemical shifts are highly dependent on the electronic environment.[2]

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbon | 138 - 142 | C-SO₂ |

| Aromatic Carbon | 135 - 138 | C-Cl (C2) |

| Aromatic Carbon | 133 - 136 | C-Cl (C5) |

| Aromatic Carbon | 130 - 133 | C-H (Aromatic) |

| Aromatic Carbon | 128 - 131 | C-H (Aromatic) |

| Aromatic Carbon | 125 - 128 | C-H (Aromatic) |

| Aliphatic Carbon | 37 - 40 | -N(CH₃)₂ |

Causality : Carbons directly attached to electronegative atoms (Cl, S) are shifted significantly downfield.[2] The N-methyl carbons appear in the typical aliphatic region. Two-dimensional NMR experiments like HSQC and HMBC would be required to definitively link each proton to its corresponding carbon and map out the full connectivity, providing a self-validating structural proof.[3]

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of 2,5-dichloro-N,N-dimethylbenzenesulfonamide in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Add a small drop of TMS as an internal reference.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to produce singlet peaks for each carbon. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Caption: Standard workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Causality: Data Interpretation

For 2,5-dichloro-N,N-dimethylbenzenesulfonamide, the most prominent and diagnostic peaks will be from the sulfonyl (S=O) group. These appear as two strong, sharp bands. Aromatic C-H and C=C stretching vibrations, as well as C-N and C-Cl stretches, provide further corroborating evidence for the structure. The absence of N-H stretching bands (typically ~3300 cm⁻¹) confirms the N,N-disubstituted nature of the sulfonamide.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | Medium-Weak | C-H Stretch | Aliphatic C-H (-CH₃) |

| 1580 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1370 - 1330 | Strong | Asymmetric SO₂ Stretch | Sulfonyl (O=S=O) |

| 1180 - 1160 | Strong | Symmetric SO₂ Stretch | Sulfonyl (O=S=O) |

| 1100 - 1000 | Medium | C-N Stretch | Amine |

| 800 - 600 | Strong | C-Cl Stretch | Aryl Halide |

Causality : The exact position of these bands can be influenced by the electronic effects of neighboring substituents. The strong dipole moment of the S=O and C-Cl bonds leads to intense IR absorptions, making them reliable diagnostic markers.[4]

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disc using a hydraulic press. Alternatively, for a quick analysis, a spectrum can be obtained from a thin film by dissolving the sample in a volatile solvent and depositing it on a salt plate.[5]

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or a pure KBr pellet) to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Spectrum: Place the sample in the spectrometer's beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition and fragmentation of the molecule. High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

Expertise & Causality: Isotopic Patterns

A key validation feature for 2,5-dichloro-N,N-dimethylbenzenesulfonamide is its distinctive isotopic pattern. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of two chlorine atoms will result in a characteristic cluster of peaks for the molecular ion (M⁺) and any chlorine-containing fragments. The M⁺, [M+2]⁺, and [M+4]⁺ peaks will appear in an approximate ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₈H₉Cl₂NO₂S

-

Monoisotopic Mass: 252.9704 Da

-

Ionization Technique: Electrospray Ionization (ESI) is recommended for its soft ionization, which typically preserves the molecular ion.

-

Expected Molecular Ion Peaks (Positive Mode, [M+H]⁺):

-

m/z 253.9777 (C₈H₁₀³⁵Cl₂NO₂S⁺)

-

m/z 255.9748 (C₈H₁₀³⁵Cl³⁷ClNO₂S⁺)

-

m/z 257.9718 (C₈H₁₀³⁷Cl₂NO₂S⁺)

-

Predicted Fragmentation Pathway

The molecule is expected to fragment at its weakest bonds. A primary fragmentation would be the loss of the dimethylamino group or cleavage at the C-S bond.

Caption: A plausible fragmentation pathway for 2,5-dichloro-N,N-dimethylbenzenesulfonamide.

Experimental Protocol: Acquiring an LC-HRMS Spectrum

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer, such as an Orbitrap or TOF analyzer.[6]

-

LC Method: A simple isocratic or gradient elution with a C18 column can be used to introduce the sample into the mass spectrometer.

-

MS Acquisition: Acquire data in positive ESI mode over a mass range of m/z 50-500. Ensure the mass resolution is set to a high value (e.g., >70,000) to allow for accurate mass measurements.[6]

-

Data Analysis: Extract the mass spectrum for the analyte peak. Use the instrument software to calculate the elemental composition from the accurate mass of the molecular ion and compare the observed isotopic pattern with the theoretical pattern for a molecule containing two chlorine atoms.

Conclusion

The combined application of NMR, IR, and high-resolution MS provides a robust, self-validating workflow for the comprehensive characterization of 2,5-dichloro-N,N-dimethylbenzenesulfonamide. While this guide is predictive, it establishes a clear and scientifically-grounded protocol for any researcher to follow. The congruence of predicted data—¹H and ¹³C NMR shifts confirming the carbon-hydrogen framework, IR absorptions identifying key functional groups, and HRMS data verifying the elemental composition and molecular weight via isotopic patterns—delivers an unambiguous structural confirmation with the highest degree of scientific integrity.

References

-

Matrix Fine Chemicals. 2,5-DICHLORO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE | CAS 88522-19-4. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

CONICET. Spectral Assignments and Reference Data. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy Index. [Link]

Sources

- 1. 2,5-DICHLORO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE | CAS 88522-19-4 [matrix-fine-chemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 6. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Potential Mechanism of Action of 2,5-dichloro-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 2,5-dichloro-N,N-dimethylbenzenesulfonamide, a compound for which specific biological data is not yet publicly available. By examining the structure-activity relationships of analogous compounds, including dichlorinated benzenesulfonamides and N,N-dimethylated sulfonamides, this document proposes plausible biological targets and cellular effects. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering hypothesized mechanisms and detailed experimental protocols to elucidate its precise pharmacological profile.

Introduction: The Sulfonamide Scaffold in Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and diuretic effects. The versatility of the sulfonamide scaffold allows for fine-tuning of its physicochemical and pharmacokinetic properties through substitution on the aromatic ring and the sulfonamide nitrogen. The subject of this guide, 2,5-dichloro-N,N-dimethylbenzenesulfonamide (CAS Number: 88522-19-4), possesses two key structural features that are likely to dictate its biological activity: a dichlorinated benzene ring and an N,N-dimethylated sulfonamide moiety. While direct experimental evidence for this specific compound is lacking in current literature, an examination of related structures provides a strong basis for hypothesizing its mechanism of action.

Hypothesized Mechanisms of Action Based on Structural Analogs

The biological activity of 2,5-dichloro-N,N-dimethylbenzenesulfonamide can be inferred by dissecting the contributions of its core structural components.

The Role of the Dichlorinated Benzene Ring: Potential for Anticancer and Cardiovascular Effects

The presence of two chlorine atoms on the benzene ring significantly influences the electronic and lipophilic character of the molecule, which can enhance its interaction with biological targets. Studies on various dichlorinated benzenesulfonamide derivatives have revealed a spectrum of biological activities.

For instance, certain dichlorinated sulfonamides have demonstrated notable anticancer effects. The substitution pattern on the phenyl ring is a critical determinant of the cytotoxic and pro-apoptotic activity of these compounds. While the precise targets are often cell-line dependent, plausible mechanisms include the induction of cell cycle arrest and apoptosis.

Furthermore, research on compounds such as 2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide has indicated potential cardiovascular effects, including alterations in perfusion pressure and coronary resistance[1][2]. This suggests that 2,5-dichloro-N,N-dimethylbenzenesulfonamide may also interact with targets within the cardiovascular system, such as ion channels or receptors.

The N,N-Dimethyl Sulfonamide Moiety: A Potential Carbonic Anhydrase Inhibitor

The N,N-dimethyl substitution on the sulfonamide nitrogen precludes the hydrogen-bonding interactions that are characteristic of primary and secondary sulfonamides. However, this structural feature is found in a class of compounds known to inhibit carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis.

The classical mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. While N,N-disubstituted sulfonamides cannot act as classical zinc-binding inhibitors, they may function as non-classical inhibitors by interacting with other regions of the active site or allosteric sites. Given the established role of CA inhibitors in cancer therapy, this represents a compelling avenue for investigation.

Proposed Experimental Workflows for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for 2,5-dichloro-N,N-dimethylbenzenesulfonamide, a systematic experimental approach is required. The following protocols are designed as a comprehensive starting point for researchers.

Initial Cytotoxicity and Antiproliferative Screening

The first step in characterizing the biological activity of a novel compound is to assess its effect on cell viability and proliferation across a panel of relevant cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cell lines (e.g., a panel representing different tumor types) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 2,5-dichloro-N,N-dimethylbenzenesulfonamide in appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Following the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for determining cell viability using the MTT assay.

Investigation of Apoptosis and Cell Cycle Arrest

Should the initial screening reveal significant antiproliferative activity, the next logical step is to determine if this is due to the induction of apoptosis or cell cycle arrest.

Experimental Protocol: Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Cell Treatment: Treat cells with 2,5-dichloro-N,N-dimethylbenzenesulfonamide at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

For Cell Cycle Analysis:

-

Fix the cells in 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry.

-

-

For Apoptosis Analysis (Annexin V/PI Staining):

-

Resuspend the harvested cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry.

-

Caption: Experimental workflow for cell cycle and apoptosis analysis.

Target Identification and Validation

Based on the initial findings, more targeted experiments can be designed to identify the specific molecular targets of 2,5-dichloro-N,N-dimethylbenzenesulfonamide.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., CA II, IX, XII) and a suitable substrate (e.g., 4-nitrophenyl acetate).

-

Inhibition Assay: In a 96-well plate, add the CA enzyme, the test compound at various concentrations, and initiate the reaction by adding the substrate.

-

Absorbance Measurement: Monitor the hydrolysis of the substrate by measuring the increase in absorbance at 400 nm over time.

-

Data Analysis: Calculate the rate of reaction and determine the IC50 of the compound for each CA isoform.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Hypothesized Biological Activities and Supporting Evidence from Analogs

| Biological Activity | Structural Basis | Supporting Evidence from Analogs | Key Experimental Validation |

| Anticancer | 2,5-dichloro substitution | Dichlorinated benzenesulfonamides show cytotoxicity and induce apoptosis. | MTT assay, Flow cytometry for apoptosis and cell cycle. |

| Cardiovascular Effects | 2,5-dichloro substitution | 2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide alters perfusion pressure. | Isolated heart perfusion studies, electrophysiology on ion channels. |

| Enzyme Inhibition | N,N-dimethyl sulfonamide | N,N-disubstituted sulfonamides can inhibit carbonic anhydrases. | In vitro carbonic anhydrase inhibition assays. |

Conclusion and Future Directions

While the precise mechanism of action of 2,5-dichloro-N,N-dimethylbenzenesulfonamide remains to be elucidated, this guide provides a robust framework for its investigation. Based on the well-documented activities of structurally related compounds, it is plausible that this molecule exhibits anticancer and/or cardiovascular effects, potentially through the inhibition of key enzymes such as carbonic anhydrases. The experimental protocols outlined herein offer a clear path forward for researchers to systematically unravel the pharmacological profile of this compound. Future studies should focus on in vivo efficacy models based on the initial in vitro findings, as well as more advanced techniques for target identification, such as chemical proteomics.

References

-

Mughal, E. U., et al. (2012). 2,5-Dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2748. [Link]

-

Doungsoongnuen, P., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 23, 139–160. [Link]

-

Khan, I. U., et al. (2010). 2,5-Dichloro-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2641. [Link]

-

Matrix Fine Chemicals. 2,5-DICHLORO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE. [Link]

-

Gowda, B. T., et al. (2011). 2,4-Dichloro-N-(2,5-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2649. [Link]

- Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

-

Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

-

Wagner, C. E., & Marshall, P. A. (2010). Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction. Journal of Chemical Education, 87(1), 81-83. [Link]

- Google P

-

Rodrigues, C. A., et al. (2011). 2,4-Dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2818. [Link]

-

Gowda, B. T., et al. (2009). N-(2,5-Dichloro-phen-yl)benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1038. [Link]

-

Mughal, E. U., et al. (2012). 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2747. [Link]

- Google Patents. N-alkyl-benzenesulphonamide compositions.

Sources

Introduction: The Benzenesulfonamide Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 2,5-Dichlorobenzenesulfonamide Derivatives

The benzenesulfonamide moiety is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. Its derivatives have given rise to a multitude of clinically significant drugs, including antibacterial agents, diuretics, anticonvulsants, and hypoglycemic agents[1]. The sulfonamide group (-SO₂NH-) acts as a versatile pharmacophore, capable of engaging in crucial hydrogen bonding interactions with enzyme active sites, often mimicking a carboxylate or phosphate group. The aromatic ring provides a rigid scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.

This guide focuses specifically on derivatives of the 2,5-dichlorobenzenesulfonamide core. The introduction of chlorine atoms onto the benzene ring significantly alters the molecule's electronic and lipophilic character, often enhancing its biological activity. Dichlorination can increase membrane permeability and improve binding affinity through halogen bonding or by influencing the overall conformation of the molecule. This has made 2,5-dichlorobenzenesulfonamide derivatives a particularly fruitful area of investigation for researchers seeking novel therapeutic agents, primarily in the fields of oncology and microbiology.

Synthetic Strategies for N-Substituted 2,5-Dichlorobenzenesulfonamide Derivatives

The synthesis of the target sulfonamides is typically achieved through a straightforward and robust nucleophilic substitution reaction. The foundational building block is 2,5-dichlorobenzenesulfonyl chloride, which is reacted with a primary or secondary amine to form the sulfonamide bond. This modular approach allows for the systematic introduction of diverse substituents on the nitrogen atom, facilitating the exploration of structure-activity relationships (SAR).

General Synthetic Protocol

The following protocol outlines a representative synthesis for an N-aryl-2,5-dichlorobenzenesulfonamide derivative, a common class explored for biological activity.[2][3]

Objective: To synthesize a representative N-substituted 2,5-dichlorobenzenesulfonamide derivative.

Materials:

-

2,5-Dichlorobenzenesulfonyl chloride

-

Appropriate primary amine (e.g., m-toluidine, 2,3-dimethylaniline)[2][3]

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (as a base)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and fume hood.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve the desired primary amine (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Add triethylamine or pyridine (1.1-1.2 equivalents) to the solution. This base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Sulfonyl Chloride Addition: Slowly add a solution of 2,5-dichlorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution at room temperature or 0 °C to control any exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress is monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically several hours to overnight).[2][3]

-

Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl to remove excess base, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure N-substituted 2,5-dichlorobenzenesulfonamide derivative.

Caption: General workflow for the synthesis of N-substituted 2,5-dichlorobenzenesulfonamide derivatives.

Anticancer Activity: Targeting the Tumor Microenvironment

A significant body of research has highlighted the anticancer potential of benzenesulfonamide derivatives. One of the most validated mechanisms of action is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform, CA IX.[4][5]

Mechanism of Action: Inhibition of Carbonic Anhydrase IX (CA IX)

Under the hypoxic (low oxygen) conditions common in solid tumors, cancer cells upregulate the expression of CA IX.[4] This enzyme is a transmembrane protein that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. By converting CO₂ produced during metabolism into protons that are extruded from the cell, CA IX helps maintain a neutral intracellular pH (pHi) while contributing to an acidic extracellular microenvironment (pHe).[4] This acidic pHe promotes tumor invasion, metastasis, and resistance to apoptosis and chemotherapy.

Benzenesulfonamides, with their -SO₂NH₂ group, act as potent inhibitors by coordinating to the zinc ion (Zn²⁺) in the active site of CA IX. This inhibition disrupts the enzyme's pH-regulating function, leading to intracellular acidification and subsequent induction of apoptosis.[4] Because CA IX is highly overexpressed in many tumors but has limited expression in normal tissues, it represents an excellent target for developing selective anticancer agents.[4][5]

Caption: Mechanism of CA IX inhibition by sulfonamide derivatives in the tumor microenvironment.

Quantitative Cytotoxicity Data

The cytotoxic effects of various dichlorobenzenesulfonamide derivatives have been evaluated against a range of human cancer cell lines. The data consistently show potent activity, often in the low micromolar to nanomolar range.

| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Benzenesulfonamide-triazine hybrid (12d) | Breast (MDA-MB-468) | IC₅₀ | 3.99 | [4] |

| Benzenesulfonamide-triazine hybrid (12i) | Breast (MDA-MB-468) | IC₅₀ | 1.48 | [4] |

| 2,5-Dichlorothiophene-3-sulfonamide | Cervical (HeLa) | GI₅₀ | 7.2 | [6] |

| 2,5-Dichlorothiophene-3-sulfonamide | Breast (MDA-MB231) | GI₅₀ | 4.62 | [6] |

| Chalcone-Dichlorobenzenesulfonamide (5) | Gastric (AGS) | IC₅₀ | 0.89 µg/mL | [7] |

| Chalcone-Dichlorobenzenesulfonamide (5) | Leukemia (HL-60) | IC₅₀ | 0.93 µg/mL | [7] |

Note: GI₅₀ is the concentration for 50% growth inhibition; IC₅₀ is the concentration for 50% inhibition of a given biological function.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation.

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MDA-MB-231, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Other Biological Activities

Beyond their anticancer effects, dichlorobenzenesulfonamide derivatives have demonstrated a spectrum of other biological activities, including antimicrobial and amoebicidal properties.[8][9]

Antimicrobial Activity

The sulfonamide scaffold is historically famous for its antibacterial properties (sulfa drugs). Modern derivatives continue to show promise in this area. The proposed mechanisms include the inhibition of bacterial carbonic anhydrases, which can interfere with bacterial growth, and the disruption of other essential metabolic pathways.[5][10] For instance, certain N,N-dichloro sulfonamides have shown high antibacterial and antifungal action, attributed to the release of active chlorine.[8] Studies on related sulfonamides have shown significant inhibition against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[11]

Amoebicidal Activity

Research has also explored dichloro-acetamide derivatives, which are structurally related to the sulfonamide class, for their activity against Entamoeba histolytica. Compounds such as dichloro-N-2-hydroxyethyl-N-p-methylsulphonylbenzylacetamide have demonstrated high amoebicidal activity in experimental infections.[9] This suggests that the dichlorinated aromatic core can be adapted to target a variety of pathogens.

Structure-Activity Relationship (SAR) Insights

The modular synthesis of these derivatives allows for a systematic investigation of how structural modifications impact biological activity. SAR studies provide crucial insights for optimizing lead compounds.

-

Sulfonamide Linker: The sulfonamide group is critical for activity, particularly for CA inhibitors, as it directly coordinates with the zinc ion in the enzyme's active site.[12]

-

Aromatic Ring Substituents: The nature and position of substituents on the N-aryl ring significantly modulate efficacy. Electron-withdrawing groups or specific substitution patterns can enhance binding affinity and selectivity for the target enzyme.[13]

-

Lipophilicity: The dichlorinated benzene ring imparts significant lipophilicity, which can enhance cell membrane permeability and target engagement. However, an optimal balance of lipophilicity is required to maintain sufficient aqueous solubility for bioavailability.

-

Hybrid Molecules: Incorporating the 2,5-dichlorobenzenesulfonamide core into hybrid molecules, such as with chalcones or triazines, has proven to be a successful strategy for generating highly potent compounds with multiple interaction points with their biological targets.[4][7]

Caption: Key structure-activity relationship (SAR) considerations for drug design.

Conclusion and Future Directions

Derivatives of 2,5-dichlorobenzenesulfonamide represent a versatile and highly promising class of compounds for drug development. Their potent anticancer activity, primarily through the targeted inhibition of carbonic anhydrase IX, offers a clear strategy for treating hypoxic solid tumors. Furthermore, their demonstrated antimicrobial and amoebicidal activities warrant further investigation in an era of growing drug resistance.

Future research should focus on:

-

Optimizing Selectivity: Designing derivatives with higher selectivity for tumor-specific enzymes (like CA IX) over ubiquitous isoforms (like CA I and II) to minimize off-target side effects.

-

Elucidating Novel Mechanisms: Exploring other potential biological targets beyond carbonic anhydrases to understand the full spectrum of their activity.

-

Pharmacokinetic Profiling: Conducting in-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies on the most promising lead compounds to assess their potential for clinical development.

-

Combination Therapies: Investigating the synergistic effects of these derivatives when used in combination with standard chemotherapeutic agents or radiation therapy.

The continued exploration of the 2,5-dichlorobenzenesulfonamide scaffold holds significant potential for delivering next-generation therapeutics to address critical unmet needs in oncology and infectious diseases.

References

-

Al-Warhi, T., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. Available at: [Link]

-

El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]

-

Naveen, S., et al. (2012). 2,5-Dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. Available at: [Link]

-

Olasunkanmi, O. K., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Chemistry. Available at: [Link]

-

Ahmad, A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Pharmaceuticals. Available at: [Link]

-

Viblyi, I. F., et al. (2016). The study of antimicrobial properties of immobilized fibrous N,N-dichloro sulfonamides. East European Scientific Journal. Available at: [Link]

-

El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]

-

Saczewski, J., et al. (2021). N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies. Molecules. Available at: [Link]

-

Stana, A., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. International Journal of Molecular Sciences. Available at: [Link]

-

Ashley, J. N., et al. (1961). Amoebicidal activity of dichloro-n-2-hydroxyethyl-n-p-methylsulphonylbenzylacetamide and some related compounds. British Journal of Pharmacology and Chemotherapy. Available at: [Link]

-

Stayrook, K. R., et al. (2017). Structure-Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]

-

Hovhannisyan, A. S., et al. (2024). SYNTHESIS AND ANTIBACTERIAL EVALUATION OF 2-(ALKYLOXY)-N-(2,5-DIMETHYLBENZYL)-N,N-DIMETHYL-2-OXOETHANAMMONIUM CHLORIDES. Pharmaceutical and Biological Chemistry Journal. Available at: [Link]

-

Stana, A., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. International Journal of Molecular Sciences. Available at: [Link]

-

Naveen, S., et al. (2012). 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. 2,5-Dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The study of antimicrobial properties of immobilized fibrous N,N-dichloro sulfonamides | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 9. Amoebicidal activity of dichloro-n-2-hydroxyethyl-n-p-methylsulphonylbenzylacetamide and some related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Benzenesulfonamide Scaffold: A Privileged Motif for Diverse Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of a Simple Scaffold

The benzenesulfonamide moiety, a deceptively simple chemical scaffold, represents one of the most enduring and versatile privileged structures in medicinal chemistry. Its journey began with the discovery of the antibacterial sulfa drugs, which revolutionized medicine by providing the first effective chemotherapies against systemic bacterial infections. Since then, compounds bearing this functional group have been developed into a vast array of therapeutics targeting a wide spectrum of diseases, from glaucoma and epilepsy to inflammation and cancer.

This guide provides a detailed exploration of the key therapeutic targets of benzenesulfonamide compounds. Moving beyond a simple catalog of drugs, we will delve into the mechanistic rationale behind targeting specific enzymes and receptors, explain the molecular interactions that govern inhibitor binding, and provide validated experimental frameworks for assessing compound efficacy. The inherent chemical properties of the sulfonamide group—its ability to act as a hydrogen bond donor and acceptor, and critically, its capacity to coordinate with metal ions in enzyme active sites—are central to its success and will be a recurring theme throughout this analysis.

Carbonic Anhydrases (CAs): The Archetypal Target

Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental reaction is crucial for pH regulation, fluid secretion, and numerous metabolic processes.[1] Dysregulation of CA activity is implicated in several pathologies, making them a prime target for therapeutic intervention.[1][2] Benzenesulfonamides are the most extensively studied class of CA inhibitors.[1]

Mechanism of Action: The Zinc-Binding Pharmacophore

The inhibitory activity of benzenesulfonamides against CAs is predicated on the coordination of the deprotonated sulfonamide nitrogen to the Zn²⁺ ion located at the bottom of the enzyme's active site. This zinc ion is essential for catalysis, as it polarizes a water molecule to generate a potent zinc-hydroxide nucleophile. The sulfonamide group acts as a mimic of the transition state of the CO₂ hydration reaction.

The binding mechanism involves:

-

Ionization: The sulfonamide (R-SO₂NH₂) has an acidic proton and exists in equilibrium with its anionic form (R-SO₂NH⁻).

-

Coordination: The anionic nitrogen directly coordinates to the tetrahedrally-coordinated Zn²⁺ ion, displacing the catalytic hydroxide ion.

-

Hydrogen Bonding: The sulfonamide oxygens form a network of hydrogen bonds with active site residues, such as Thr199, further stabilizing the enzyme-inhibitor complex.

The "tail" of the benzenesulfonamide molecule (the benzene ring and its substituents) extends out of the active site cavity, and modifications to this region are the primary driver of isoform selectivity and potency.[3]

Therapeutic Applications & Isoform Selectivity

There are at least 12 catalytically active human CA isoforms, and designing isoform-selective inhibitors is key to minimizing side effects.[1]

-

Glaucoma (hCA II): Inhibition of the highly active cytosolic isoform hCA II in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure. Dorzolamide and Brinzolamide are topical CA inhibitors used clinically for this purpose.

-

Epilepsy (hCA II, hCA VII): Inhibition of CAs in the brain is thought to stabilize pH and neuronal membranes, contributing to an anticonvulsant effect.[4] Several antiepileptic drugs, including Topiramate and Zonisamide, are benzenesulfonamide derivatives.[5]

-

Cancer (hCA IX, hCA XII): The transmembrane, tumor-associated isoforms hCA IX and hCA XII are highly overexpressed in many hypoxic solid tumors.[2] They contribute to the acidification of the extracellular tumor microenvironment, promoting tumor invasion, metastasis, and resistance to therapy.[2] Therefore, selective inhibition of these isoforms is a major anticancer strategy.[2][3] The clinical candidate SLC-0111 is a selective hCA IX inhibitor that has entered clinical trials.[3]

Data Presentation: Inhibition of Human CA Isoforms

The following table summarizes the inhibitory activity of representative benzenesulfonamide-based compounds against key human CA isoforms.

| Compound | Target Isoform(s) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Acetazolamide | Non-selective | 250 | 12 | 25 | 5.7 | [3] |

| Compound 4k | CA IX / XII Selective | 41.5 | 30.1 | 1.5 | 0.8 | [6] |

| Compound 5k | CA IX / XII Selective | 115 | 110 | 12.1 | 4.5 | [6] |

| SLC-0111 | CA IX Selective | >10000 | 1080 | 45 | 520 | [3] |

Kᵢ (inhibition constant) values indicate the concentration required to produce half-maximum inhibition. Lower values denote higher potency.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This protocol describes a standard method for determining the inhibitory potency of compounds against CA isoforms.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂, which produces a proton and causes a change in pH. A pH indicator dye (e.g., phenol red) is used to monitor the reaction rate via a change in absorbance.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a buffered solution (e.g., 20 mM HEPES/Tris, pH 7.5) containing the pH indicator.

-

Prepare a stock solution of the purified recombinant human CA isoform of interest.

-

Prepare serial dilutions of the benzenesulfonamide test compound in DMSO.

-

Prepare the substrate solution by bubbling CO₂ gas into chilled, deionized water to saturation.

-

-

Assay Procedure:

-

The assay is performed in a stopped-flow spectrophotometer, which allows for the rapid mixing of two solutions.

-

Syringe 1: Load with the enzyme/inhibitor solution. This is prepared by pre-incubating a fixed concentration of the CA enzyme with varying concentrations of the inhibitor for 15 minutes at room temperature.

-

Syringe 2: Load with the CO₂-saturated water.

-

-

Data Acquisition:

-

Rapidly mix the contents of the two syringes. The reaction is initiated upon mixing.

-

Monitor the change in absorbance of the pH indicator at its λ_max (e.g., 420 nm for phenol red) over time (typically milliseconds to seconds). The initial linear portion of the absorbance curve reflects the initial reaction velocity (V₀).

-

-

Data Analysis:

-